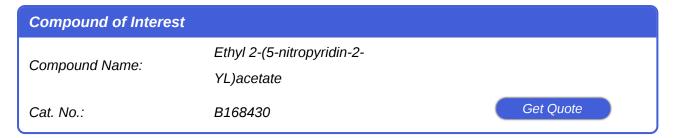


Ethyl 2-(5-nitropyridin-2-yl)acetate: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 2-(5-nitropyridin-2-yl)acetate**, a key building block in synthetic and medicinal chemistry. This document details its commercial availability, physicochemical properties, and its application in the synthesis of potentially bioactive molecules.

Introduction

Ethyl 2-(5-nitropyridin-2-yl)acetate is a substituted pyridine derivative. The pyridine ring is a privileged structural motif frequently found in FDA-approved drugs.[1] The presence of a nitro group and an ethyl acetate moiety makes this compound a versatile precursor for a wide range of more complex heterocyclic systems. Nitropyridines, in particular, serve as crucial intermediates in the synthesis of molecules with diverse biological activities, including potential antitumor and anti-neurodegenerative properties.[1] This guide will serve as a comprehensive resource for researchers utilizing this compound in their synthetic workflows.

Physicochemical Properties and Commercial Availability

Ethyl 2-(5-nitropyridin-2-yl)acetate is a useful research chemical available from a variety of commercial suppliers.[2] Its key properties are summarized below, followed by a table detailing



supplier-specific information to aid in procurement.

• CAS Number: 174890-57-4

Molecular Formula: C9H10N2O4[3]

Molecular Weight: 210.19 g/mol [4]

• Synonyms: Ethyl (5-nitropyridin-2-yl)acetate, 2-Pyridineacetic acid, 5-nitro-, ethyl ester[5]

Data Presentation: Commercial Supplier Specifications

The following table summarizes the quantitative data for **Ethyl 2-(5-nitropyridin-2-yl)acetate** available from various commercial suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

Supplier	Product/Catalo g Number	Purity	Available Quantities	MDL Number
Aaron Chemicals	AR0020PV	Not Specified	Not Specified	MFCD16036589
Biosynth (via CymitQuimica)	3D-ZGA89057	Min. 95%	250mg, 2500mg	Not Specified
CP Lab Safety	-	min 97%	10 grams	Not Specified
BOC Sciences	-	Not Specified	Not Specified	Not Specified
SynPep	GEN-IN- DA00200V	Not Specified	1 g	Not Specified
Simson Pharma Limited	-	Not Specified	In Stock (Enquire for quantity)	Not Specified
BIOFOUNT	-	Not Specified	Not Specified	Not Specified

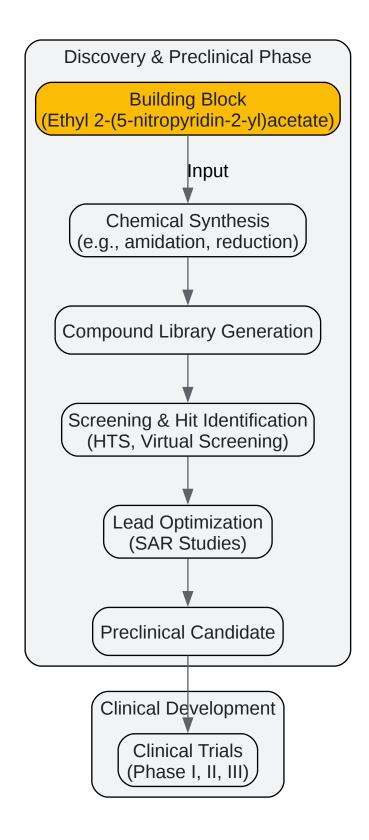
Note: This information is based on publicly available data and may not be exhaustive. Researchers are advised to consult directly with suppliers for the most current information.



Role in Research and Drug Discovery

As a functionalized heterocyclic compound, **Ethyl 2-(5-nitropyridin-2-yl)acetate** is a valuable starting material in multi-step syntheses. Its strategic importance in the drug discovery pipeline is illustrated by its position as a "building block," from which more complex and potentially therapeutic molecules are constructed.





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Figure 1: Role of a chemical building block in the drug discovery workflow.



Experimental Protocols

While specific experimental applications of this compound are diverse, a common synthetic transformation involves the reduction of the nitro group to an amine, followed by functionalization. The resulting aminopyridine derivative can then be used in various coupling reactions to build molecular complexity. Below is a representative protocol for this two-step sequence.

Protocol: Reduction of Nitro Group and Subsequent Amide Coupling

Objective: To synthesize an N-acylated derivative from **Ethyl 2-(5-nitropyridin-2-yl)acetate**. This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

- Ethyl 2-(5-nitropyridin-2-yl)acetate
- Ethanol (EtOH), anhydrous
- Palladium on carbon (Pd/C), 10%
- Hydrogen gas (H₂) or a hydrogen transfer reagent like ammonium formate
- Inert gas (Nitrogen or Argon)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Acyl chloride or carboxylic acid of interest
- Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer
- Hydrogenation apparatus or balloon filled with H₂
- Filtration apparatus (e.g., Celite pad)
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

Step 1: Reduction of the Nitro Group

- In a round-bottom flask, dissolve **Ethyl 2-(5-nitropyridin-2-yl)acetate** (1.0 eq) in anhydrous ethanol.
- Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere.
- Seal the flask and purge with hydrogen gas. Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the mixture vigorously at room temperature.
- Monitor the reaction progress by TLC until the starting material is fully consumed.
- Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
- Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 2-(5-aminopyridin-2-yl)acetate. This product can often be used in the next step without further purification.

Step 2: Amide Coupling



- Dissolve the crude amine from Step 1 (1.0 eq) in anhydrous DCM in a new flask.
- Add a base such as triethylamine (1.5 2.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add the desired acyl chloride (1.1 eq) dropwise. Alternatively, if using a carboxylic
 acid, add the acid (1.1 eq) and a suitable coupling agent/base system (e.g., HATU/DIPEA).
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
- Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the resulting crude product by flash column chromatography to obtain the desired Nacylated compound.

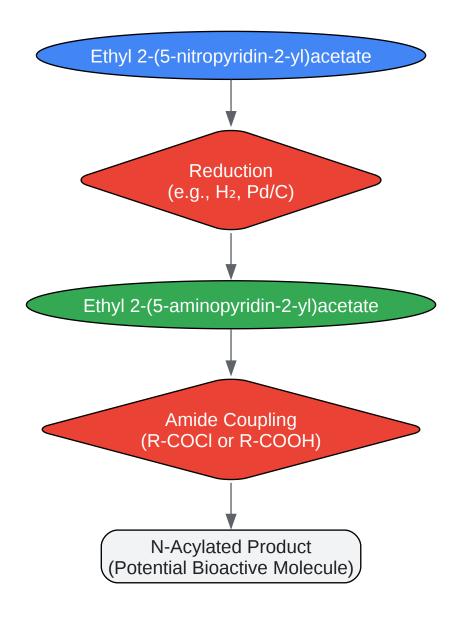
Safety Precautions:

- Always work in a well-ventilated fume hood.
- Palladium on carbon is pyrophoric and must be handled with care, especially when dry and exposed to air. Ensure the catalyst is always wetted with solvent during filtration.
- Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby and use appropriate equipment.
- Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Key Synthetic Transformations



The utility of **Ethyl 2-(5-nitropyridin-2-yl)acetate** stems from the reactivity of its functional groups. The nitro group can be reduced, the ester can be hydrolyzed or transesterified, and the pyridine ring itself can participate in further reactions. A common synthetic pathway involves the transformation of the nitro group into an amine, which then serves as a handle for building more complex structures, a foundational step in creating libraries of compounds for drug discovery.



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Figure 2: A general synthetic pathway starting from the title compound.

This pathway highlights the transformation from a simple building block to a more functionalized molecule that could be screened for biological activity. The specific nature of the



"R" group attached during the amide coupling step is a key determinant of the final compound's properties and is a primary point of diversification in medicinal chemistry programs.

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